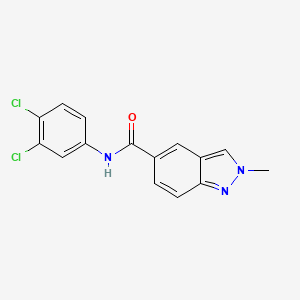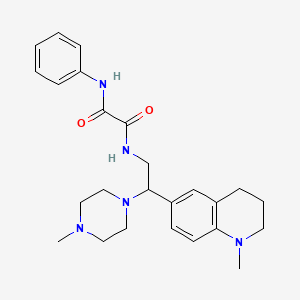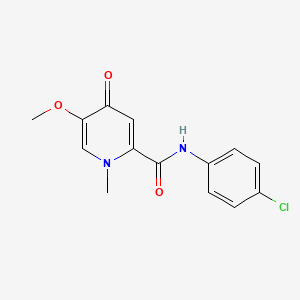
N-(3,4-dichlorophenyl)-2-methylindazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,4-dichlorophenyl)-2-methylindazole-5-carboxamide” is a complex organic compound. It likely contains an indazole core, which is a type of heterocyclic aromatic organic compound . The “3,4-dichlorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with chlorine atoms attached at the 3rd and 4th positions .
Scientific Research Applications
Appetite Suppression and Weight Reduction
Research on analogues of diaryl dihydropyrazole-3-carboxamides, including N-(3,4-dichlorophenyl)-2-methylindazole-5-carboxamide, has shown promising results in appetite suppression and weight reduction in animal models. Compounds in this group have demonstrated significant in vivo body weight reduction, attributed to their CB1 antagonistic activity. This finding suggests potential applications in the treatment of obesity and related metabolic disorders (Srivastava et al., 2007).
Cannabinoid Receptor Antagonism
Studies exploring the structure-activity relationships of pyrazole derivatives have found that compounds like this compound serve as potent, specific antagonists for the brain cannabinoid receptor (CB1). This property makes them valuable for investigating cannabinoid receptor binding sites and potentially useful in moderating harmful side effects of cannabinoids (Lan et al., 1999).
Biofilm Formation Reduction
The ability of N-phenyl-1H-pyrazole-4-carboxamide derivatives, including variations of this compound, to reduce biofilm formation in Staphylococcus aureus strains has been demonstrated. This suggests potential applications in the development of new anti-virulence agents against S. aureus infections (Cascioferro et al., 2016).
Monoamine Oxidase B Inhibition
Indazole- and indole-carboxamides, which include this compound, have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). This property is significant for therapeutic applications in neuropsychiatric and neurodegenerative disorders where MAO-B is a target (Tzvetkov et al., 2014).
Antitumor Activity
Compounds like this compound have shown promise in antitumor activity. Studies focusing on the synthesis and chemistry of related compounds indicate potential in developing novel treatments for various cancers (Stevens et al., 1984).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylindazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-8-10-6-9(2-5-14(10)19-20)15(21)18-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGQJSMRACUEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)
![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)


![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2472403.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)


![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)